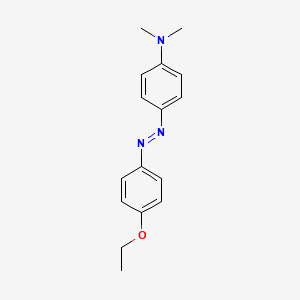
Ethyl 7-tert-butyl-3-(4-fluorobenzoyl)-1-indolizinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-tert-butyl-3-(4-fluorobenzoyl)-1-indolizinecarboxylate is a complex organic compound that belongs to the indolizine family This compound is characterized by its unique structure, which includes a fluorobenzoyl group and a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-tert-butyl-3-(4-fluorobenzoyl)-1-indolizinecarboxylate typically involves multiple steps, starting from commercially available precursors. The process often includes the following steps:
Formation of the Indolizine Core: This step involves the cyclization of suitable precursors to form the indolizine core.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced through a Friedel-Crafts acylation reaction.
Addition of the Tert-Butyl Group: The tert-butyl group is added using tert-butyl chloride in the presence of a strong base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and better selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-tert-butyl-3-(4-fluorobenzoyl)-1-indolizinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 7-tert-butyl-3-(4-fluorobenzoyl)-1-indolizinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 7-tert-butyl-3-(4-fluorobenzoyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl (2′R,3R,3′R,4a′R,9a′S)-1-oxindole-1-carboxylate
Uniqueness
Ethyl 7-tert-butyl-3-(4-fluorobenzoyl)-1-indolizinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
853329-58-5 |
|---|---|
Fórmula molecular |
C22H22FNO3 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
ethyl 7-tert-butyl-3-(4-fluorobenzoyl)indolizine-1-carboxylate |
InChI |
InChI=1S/C22H22FNO3/c1-5-27-21(26)17-13-19(20(25)14-6-8-16(23)9-7-14)24-11-10-15(12-18(17)24)22(2,3)4/h6-13H,5H2,1-4H3 |
Clave InChI |
OKXRJJZULUPJPW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC=C(C=C3)F)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



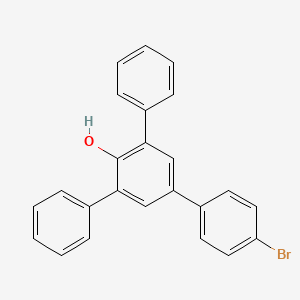
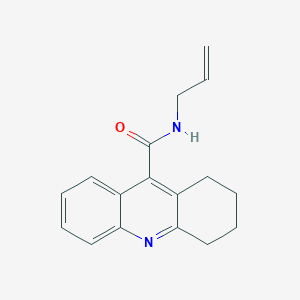
![4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole](/img/structure/B11939893.png)

![1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11939911.png)
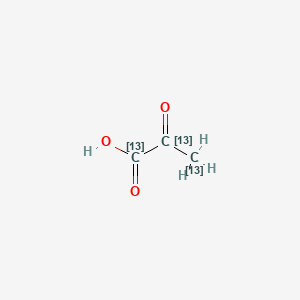
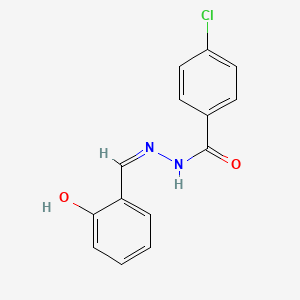
![4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide](/img/structure/B11939923.png)
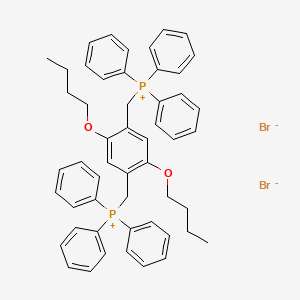
![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939929.png)

